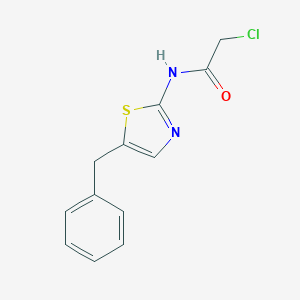

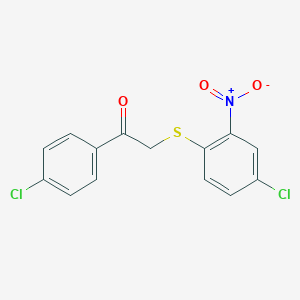

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

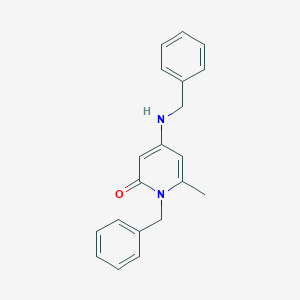

“N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide” is a chemical compound with the molecular formula C12H12N2OS . It has a molecular weight of 232.30 g/mol . The IUPAC name for this compound is N-(5-benzyl-1,3-thiazol-2-yl)acetamide .

Molecular Structure Analysis

The molecular structure of “N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide” has been confirmed by various spectroscopic techniques such as IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .Physical And Chemical Properties Analysis

“N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide” has a molecular weight of 232.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 232.06703418 g/mol . The topological polar surface area of the compound is 70.2 Ų .Wissenschaftliche Forschungsanwendungen

-

Thermal Analysis and Calorimetry

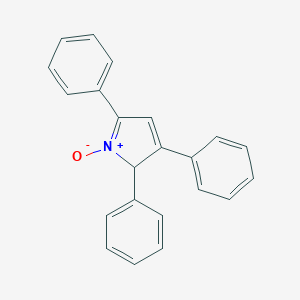

- A new thiazolylazo reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol has been synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .

- The chemical structure of the compound was confirmed by IR, NMR: 1H, 13C, COSY, HSQC and SALDI-MS spectral data .

- The DSC method was employed to determine the melting point and the enthalpy of fusion (Tfus = 159.7 °C and ΔHfus = 28.0 kJ mol−1, respectively) .

- Thermal stability and decomposition studies of the obtained azo dye were performed in air and nitrogen atmosphere using the TG technique .

-

- A method for equipment-free determination of mercury has been developed .

- Mercury (II) forms an ionic-association complex of tetraiodomercurate (II) ion (HgI42-(aq)) using a known excess amount of iodide .

- The residual iodide flows by capillary action into a second region of the paper where it is converted to iodine by pre-deposited iodate to liberate I2 (g) under acidic condition .

- Iodine vapor diffuses across the spacer region of the µPAD to form a purple colored of tri-iodide starch complex in a detection zone located in a separate layer of the µPAD .

- The method has a linear calibration range of 50-350 mg L-1 Hg with the detection limit of 20 mg L-1 .

-

Spectrophotometric Determination of Copper (II)

- Two new thiazolylazo dyes 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol (BnTAN) and 1-[5-(4-sulfonamidobenzyl-4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol (SABnMeTAN) have been introduced as possible reagents for spectrophotometric determination of copper (II) in water samples in the form of a chelate complex .

- The substances were synthesized for the first time and characterized using the NMR technique .

- A non-extractive sequential injection spectrophotometric method for the determination of copper (II) in the presence of Triton X-100 was developed .

- The linear range of the calibration plot was observed from 0.063 to 1.270 mg L−1 and the detection limit was 0.044 mg L−1 .

-

Antineoplastic Activity In Vitro

-

Data Storage Devices

- Thiazolylazo dyes are useful in the manufacture of data storage devices such as CD, DVD and Blue-ray discs .

- These compounds offer a wide spectrum of colors mainly because of the presence of chromophoric azo groups (–N=N–) .

- They are found in a variety of industrial applications mainly because of their low price and color fastness .

-

Spectrophotometry and Separation Procedures

- The main applications of thiazolylazo dyes in chemistry include spectrophotometry, liquid and cloud point extraction, solid-phase extraction, electrochemistry, liquid chromatography (precolumn derivatization HPLC) and separation procedures .

- Thiazolylazo dyes have also been employed as indicators, masking agents and sorbents in combination with solid supports .

Eigenschaften

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXGLKACLBGNHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide | |

CAS RN |

301306-13-8 |

Source

|

| Record name | N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-CHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}cyclohexanone](/img/structure/B372249.png)

![11b-hydroxy-6b,7,8,9,10,11,11a,11b-octahydrocyclohepta[3,4]cyclobuta[1,2-c]chromen-6(6aH)-one](/img/structure/B372250.png)